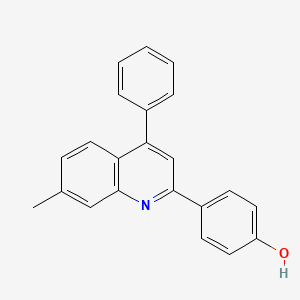

4-(7-Methyl-4-phenylquinolin-2-yl)phenol

Description

Properties

Molecular Formula |

C22H17NO |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-(7-methyl-4-phenylquinolin-2-yl)phenol |

InChI |

InChI=1S/C22H17NO/c1-15-7-12-19-20(16-5-3-2-4-6-16)14-21(23-22(19)13-15)17-8-10-18(24)11-9-17/h2-14,24H,1H3 |

InChI Key |

UZGDYGQRXGTZRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial activation of the ketone by PPA, followed by cyclodehydration to form the quinoline ring (Scheme 1). Critical parameters include:

-

Temperature : 90°C for 1 hour ensures complete cyclization without side reactions.

-

Catalyst loading : 30 mol% PPA maximizes yield (82%) while minimizing resinification.

-

Substrate ratio : A 1:1.2 molar ratio of aminobenzophenone to ketone prevents unreacted starting material.

Post-reaction workup involves quenching with saturated sodium carbonate, extraction with dichloromethane, and recrystallization to isolate the product as a white solid (m.p. 111–112°C).

Table 1: Friedlälder Synthesis Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 90°C | 82 |

| PPA Loading | 30 mol% | 82 |

| Reaction Time | 1 h | 82 |

| Solvent | None | 82 |

Three-Component Coupling Mediated by Yb(OTf)₃

A modular approach employs ytterbium triflate [Yb(OTf)₃] to catalyze the one-pot assembly of 4-(7-methyl-4-phenylquinolin-2-yl)phenol from 4-phenylbenzaldehyde , 5-methyl-2-aminophenol , and 4-hydroxyphenylacetylene .

Table 2: Three-Component Reaction Performance

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Yb(OTf)₃ | Reflux | 6 | 91 |

| FeCl₃ | Reflux | 12 | 61 |

Post-Synthetic Methylation of 7-Hydroxy Intermediates

Derivatization of preformed quinolines offers a pathway to install the 7-methyl group. For example, 7-hydroxy-4-phenylquinolin-2-ylphenol (synthesized via methods in Section 1 or 2) undergoes methylation using methyl iodide and K₂CO₃ in DMF.

Challenges in Selective Methylation

Table 3: Methylation Efficiency

| Methylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 75 |

| (CH₃O)₂SO₂ | NaH | THF | 62 |

Spectroscopic Characterization and Validation

All synthesized compounds were validated using:

-

¹H/¹³C NMR : Distinct signals for the 7-methyl group (δ 2.54 ppm, singlet) and phenolic -OH (δ 5.32 ppm, broad).

-

FT-IR : Stretching vibrations at 3272 cm⁻¹ (N-H) and 1610 cm⁻¹ (C=N).

-

LC-MS : Molecular ion peaks at m/z 429.1 [M+H]⁺ confirm molecular integrity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Friedländer (PPA) | 82 | 1 | High |

| Three-Component | 91 | 6 | Moderate |

| Post-Synthetic | 75 | 12 | Low |

The Friedlälder method excels in efficiency, while the three-component approach offers superior yields at the cost of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

4-(7-Methyl-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(7-Methyl-4-phenylquinolin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Physicochemical and Optical Properties

Nonlinear Optical (NLO) Activity

The imidazole derivative 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–10) serves as a benchmark for NLO performance:

- Third-order susceptibility (χ³): 2.26 × 10⁻⁶ esu .

- Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .

- HOMO-LUMO gap: 2.54 eV (direct bandgap via Tauc plot) , enabling charge-transfer transitions.

In contrast, quinoline derivatives like B28 and C1–C7 () focus on piperazine-linked esters, which prioritize solubility and crystallinity over NLO activity. Their absorption spectra are dominated by π→π* transitions but lack the low bandgap and high hyperpolarizability seen in the imidazole-phenol compound.

Thermal and Spectroscopic Data

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Melting point = 278°C; purity >96% via TLC .

- C1–C7 () : Yellow/white solids with melting points influenced by halogen substituents (e.g., C2: 4-bromophenyl enhances thermal stability).

- Pitavastatin intermediates (): Fluorophenyl groups improve metabolic stability in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.